(Z)-methyl 4-((7-((dimethylamino)methyl)-6-hydroxy-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
Description
The compound “(Z)-methyl 4-((7-((dimethylamino)methyl)-6-hydroxy-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate” is a benzofuran derivative characterized by a complex substitution pattern. Its structure includes a benzofuran core fused with a 3-oxo group, a hydroxyl group at position 6, a methyl group at position 4, and a dimethylaminomethyl substituent at position 5. The (Z)-configuration of the exocyclic methylene group further defines its stereochemistry.
Properties
IUPAC Name |
methyl 4-[(Z)-[7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-12-9-16(23)15(11-22(2)3)20-18(12)19(24)17(27-20)10-13-5-7-14(8-6-13)21(25)26-4/h5-10,23H,11H2,1-4H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCLHPJFPNJQRK-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)CN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)CN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 4-((7-((dimethylamino)methyl)-6-hydroxy-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic molecule with potential biological activities. This article focuses on its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : C19H19N1O4
- Molecular Weight : 325.36 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, the related compound methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate demonstrated potent antileishmanial effects against Leishmania donovani, showing potential for the treatment of leishmaniasis .
The mechanism of action for this class of compounds often involves inducing apoptosis-like cell death in parasites, which is crucial for their effectiveness as therapeutic agents. The combination of these compounds with existing treatments, such as miltefosine, has shown synergistic effects, enhancing overall efficacy against resistant strains of pathogens .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of related compounds on various cancer cell lines. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. These studies highlight the importance of further exploring the structure-activity relationships (SAR) to optimize therapeutic profiles.
Case Study 1: Antileishmanial Effects
A notable study focused on the synthesis and evaluation of a derivative similar to our compound, which exhibited significant antileishmanial activity. The study reported that this compound effectively reduced parasite viability in both promastigote and amastigote forms, with an observed apoptotic mechanism contributing to its efficacy .
Case Study 2: Synergistic Effects with Miltefosine
Another case study demonstrated that combining this class of compounds with miltefosine resulted in enhanced antileishmanial activity. The combination therapy not only improved efficacy but also reduced the required dosage of miltefosine, potentially minimizing side effects associated with higher doses .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares functional motifs with benzodithiazine derivatives reported in the literature, such as methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (15) and 6-chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (5). Key structural differences include:
The benzofuran core in the target compound lacks the sulfonyl groups present in benzodithiazines, which may reduce its electrophilicity and alter its reactivity in biological systems. The dimethylaminomethyl group in the target compound could enhance solubility in polar solvents compared to the chloro and methyl substituents in Compounds 15 and 4.
Physicochemical Properties
Melting points and spectroscopic data highlight distinct behaviors:
The high decomposition temperatures of Compounds 15 and 5 (~310°C) suggest that the target compound may exhibit similar thermal stability due to its aromatic framework. The absence of sulfonyl groups in the target compound likely shifts its IR profile, emphasizing C=O (benzofuran 3-oxo) and OH stretches.
Functional Group Analysis
- Hydroxyl Groups: The 6-hydroxy group in the target compound mirrors the phenolic OH in Compounds 15 and 5, which may facilitate hydrogen bonding in biological targets.
- Dimethylaminomethyl vs.
- Benzoate Ester vs. Hydrazine Linkers : The benzoate ester in the target compound may improve membrane permeability compared to the hydrazine-linked benzylidene moieties in the analogs, which are more polar and rigid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
